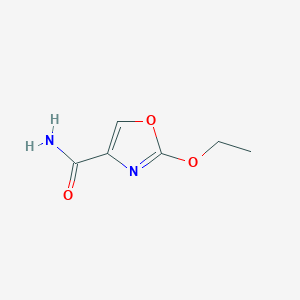

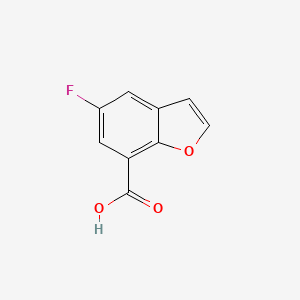

![molecular formula C7H12ClN B2371347 Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS No. 201815-59-0](/img/structure/B2371347.png)

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” are not available, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis of highly functionalized cyclopentene, dihydrofuran, and pyrroline scaffolds from bicyclo[2.2.1]hept-2-enes . Another study presents the asymmetric synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene .Chemical Reactions Analysis

The high strain of bicyclic systems like “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” drives retro-condensation reactions on bridgehead substituted bicyclo[2.2.1]hept-2-enes, giving rise to orthogonally functionalized cyclopentene, 2,5-dihydrofuran, and 3-pyrroline scaffolds .Applications De Recherche Scientifique

Swern Oxidation and Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride can be converted to bicyclo[2.2.1]hept-5-ene-2,3-dione through a process known as Swern oxidation. This reaction involves the transformation of the vicinal cis-diol functionality in the compound to an α-diketone. Bicyclo[2.2.1]hept-5-ene-2,3-dione is a valuable intermediate in organic synthesis and can serve as a building block for various molecular architectures .

Transition Metal-Catalyzed Dimerization of Alkenes

Bicyclo[2.2.1]hept-2-ene (also known as norbornene) is a cyclic olefin derived from bicyclo[2.2.1]hept-5-en-2-amine hydrochloride. It finds application in the transition metal-catalyzed dimerization of alkenes. Specifically, it can undergo vinylic polymerization with Co(II) compounds and metallocenes, leading to the formation of useful polymers .

Functionalization of Silanes

The compound (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane, which contains the bicyclo[2.2.1]hept-5-ene moiety, is used in the functionalization of silanes. Silanes are important precursors for surface modification, coatings, and adhesion. The triethoxysilane group allows for covalent attachment to various surfaces, making it useful in materials science and surface chemistry .

Host Molecule Design and Electrostatic Potential Fields

Researchers have explored the use of bicyclo[2.2.1]heptane skeletons as building blocks for constructing host molecules with concave shapes. In particular, the negative electrostatic potential field of pyrazine rings has been harnessed to synthesize host molecules. Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride derivatives may play a role in designing such host-guest systems .

Ring-Opening Reactions and Unexpected Transformations

Interestingly, Swern oxidation of pyrazine-fused congeners related to bicyclo[2.2.1]hept-5-en-2-amine hydrochloride has led to unexpected ring-opening reactions. These transformations could have implications in synthetic chemistry and the design of novel compounds .

Orientations Futures

While specific future directions for “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” are not available, there are studies on the potential applications of related compounds. For example, a study discusses exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized scaffolds .

Propriétés

IUPAC Name |

bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQHHKHEYAMJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

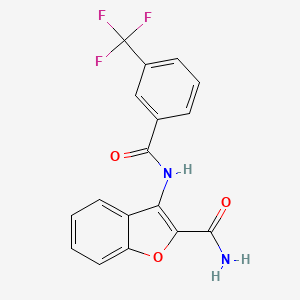

![5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2371270.png)

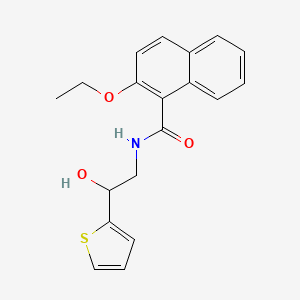

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)

![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)

![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)

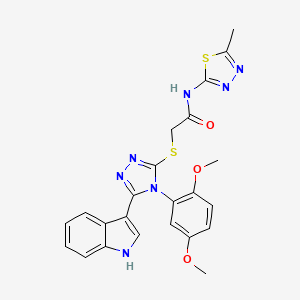

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2371285.png)

![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)